molecular formula C4H5N3O B132561 1-(1H-1,2,4-Triazol-5-yl)ethanone CAS No. 153334-29-3

1-(1H-1,2,4-Triazol-5-yl)ethanone

Cat. No.: B132561
CAS No.: 153334-29-3
M. Wt: 111.1 g/mol
InChI Key: GYKQWOBXJHLLAP-UHFFFAOYSA-N
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Description

1-(1H-1,2,4-Triazol-5-yl)ethanone is a chemical compound with the molecular formula C4H5N3O. It is a derivative of triazole, a five-membered ring containing three nitrogen atoms. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry .

Biochemical Analysis

Biochemical Properties

Compounds with a 1,2,4-triazole ring have been shown to interact with various enzymes and proteins . The nature of these interactions is largely dependent on the specific structure of the compound and the biomolecules it interacts with.

Cellular Effects

Similar compounds have been shown to have cytotoxic effects on cancer cell lines

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1H-1,2,4-Triazol-5-yl)ethanone can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of hydrazines with acylamidines can yield triazole derivatives . Another method involves the use of hydrazines and acylamidine intermediates, which undergo acid-catalyzed formation of amidrazone derivatives, followed by cyclization to yield the target triazoles .

Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The process often includes the use of robust reaction conditions and purification techniques to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-(1H-1,2,4-Triazol-5-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazole derivatives, while substitution reactions can produce a variety of substituted triazoles .

Comparison with Similar Compounds

1-(1H-1,2,4-Triazol-5-yl)ethanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and the resulting biological and chemical properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(1H-1,2,4-triazol-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O/c1-3(8)4-5-2-6-7-4/h2H,1H3,(H,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYKQWOBXJHLLAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC=NN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153334-29-3
Record name 1-(1H-1,2,4-triazol-3-yl)ethan-1-one
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